molecular formula C5H3ClINO B1422219 6-Chloro-4-iodopyridin-3-OL CAS No. 877133-58-9

6-Chloro-4-iodopyridin-3-OL

Cat. No. B1422219
CAS RN: 877133-58-9
M. Wt: 255.44 g/mol
InChI Key: CXHOJLOLUDOQIT-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridin-3-OL is a chemical compound with the molecular formula C5H3ClINO . It has a molecular weight of 255.44 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-iodopyridin-3-OL consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has chlorine and iodine substituents at the 6th and 4th positions respectively, and a hydroxyl group at the 3rd position .


Physical And Chemical Properties Analysis

6-Chloro-4-iodopyridin-3-OL is a solid compound . It has a density of 2.219g/cm3 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Research

Chemical researchers employ 6-Chloro-4-iodopyridin-3-OL in various synthetic pathways. It is particularly useful in cross-coupling reactions, which are fundamental in creating complex organic compounds. The presence of both chlorine and iodine atoms allows for versatile reactivity, making it an indispensable tool in the chemist’s arsenal .

Organic Synthesis

In organic synthesis, 6-Chloro-4-iodopyridin-3-OL is a versatile reagent that can undergo numerous transformations. It’s used to introduce iodine and chlorine substituents into organic molecules, which can then undergo further reactions such as nucleophilic substitution or elimination to yield a wide array of organic products .

Analytical Chemistry

Analytical chemists use 6-Chloro-4-iodopyridin-3-OL as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, such as chromatography and spectroscopy .

Biochemistry

In biochemistry, 6-Chloro-4-iodopyridin-3-OL can be used to study enzyme-catalyzed reactions and protein-ligand interactions. It may serve as a probe to investigate the binding sites on proteins or to understand the mechanism of enzyme action at a molecular level .

Environmental Science

Environmental scientists might explore the use of 6-Chloro-4-iodopyridin-3-OL in the detection and analysis of environmental pollutants. Its reactivity with various organic and inorganic substances can help in developing sensors and assays for monitoring environmental quality and detecting hazardous substances .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOJLOLUDOQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693289
Record name 6-Chloro-4-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-iodopyridin-3-OL

CAS RN

877133-58-9
Record name 6-Chloro-4-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877133-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-iodopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Treat a solution of 2-chloro-4-iodo-5-methoxymethoxy-pyridine (8.1 g, 27 mmol) in THF (40 mL) with 3 N HCl (61 mL). Heat the resulting mixture to 60° C. for 3 hours. Cool the mixture to room temperature and adjust the pH to 7 by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with three portions of ethyl acetate. Combine the organic extracts and dry over sodium sulfate, filter, and concentrate in vacuo to give the title compound (6.8 g, 98%) as a brown solid used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 11.04 (s, 1H), 7.81-7.87 (m, 2H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

2-Chloro-4-iodo-5-methoxymethoxy-pyridine (0.8 g, 2.7 mmol) was dissolved in THF (4 mL) and 3N HCl (6 mL). The mixture was heated to 60° C. with magnetic stirring. Heating was maintained for 3 hours. The mixture was cooled to room temperature and the pH was adjusted to 7 with the slow addition of saturated aqueous sodium bicarbonate. The result was extracted with EtOAc (3×50 mL) dried over Na2SO4, filtered and concentrated. The solid was suspended in EtOAc and stirred for 12 hours at room temperature. The mixture was filtered and the filtrate was concentrated to yield an off white solid (0.63 g, 93%). 1H NMR (400 MHz, DMSO-d6): δ 11.10 (br s, 1H), 7.89 (s, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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